Delta-5(10)-8-alfa-Levonorgestrel
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Overview
Description
Delta-5(10)-8-alfa-Levonorgestrel is a synthetic progestogen, a type of hormone used in various medical applications, particularly in contraception and hormone replacement therapy. It is a derivative of the naturally occurring hormone progesterone and is known for its high potency and effectiveness in regulating reproductive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta-5(10)-8-alfa-Levonorgestrel involves multiple steps, starting from steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to achieve the desired stereochemistry.
Cyclization: Formation of the cyclopentane ring structure.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Delta-5(10)-8-alfa-Levonorgestrel undergoes various chemical reactions, including:
Reduction: Reduction of double bonds and ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Hydroxylated Derivatives: Formed through hydroxylation reactions.
Ketone Derivatives: Formed through oxidation reactions.
Alcohol Derivatives: Formed through reduction reactions.
Scientific Research Applications
Delta-5(10)-8-alfa-Levonorgestrel has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying steroid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in contraceptive formulations and hormone replacement therapies.
Industry: Utilized in the production of various pharmaceutical products.
Mechanism of Action
Delta-5(10)-8-alfa-Levonorgestrel exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes, including:
Inhibition of Ovulation: Prevents the release of eggs from the ovaries.
Thickening of Cervical Mucus: Makes it difficult for sperm to enter the uterus.
Alteration of Endometrial Lining: Prevents implantation of a fertilized egg.
Comparison with Similar Compounds
Norethindrone: Another synthetic progestogen with similar applications.
Medroxyprogesterone Acetate: Used in hormone replacement therapy and contraception.
Desogestrel: A progestogen used in oral contraceptives.
Uniqueness: Delta-5(10)-8-alfa-Levonorgestrel is unique due to its high potency and effectiveness at lower doses compared to other progestogens. Its specific molecular structure allows for strong binding to progesterone receptors, making it a preferred choice in various medical applications.
Properties
CAS No. |
5772-36-1 |
---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.46 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.